

Technical Guide: Fmoc-Cys(tert-butoxycarbonylpropyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH, a crucial building block in modern peptide synthesis. It details its physicochemical properties, applications in solid-phase peptide synthesis (SPPS), and relevant experimental protocols.

Core Compound Data

Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a derivative of the amino acid cysteine, engineered for use in the synthesis of complex peptides and proteins. It features two key protecting groups: a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α -amino group and an acid-labile tert-butoxycarbonylpropyl group on the thiol side chain. This orthogonal protection scheme is fundamental to its utility in stepwise peptide assembly.

Property	Value	References
Molecular Weight	485.59 g/mol (or 485.6 g/mol)	[1][2][3]
Chemical Formula	C26H31NO6S	[1][2][3]
CAS Number	102971-73-3	[1][3]
Appearance	White to off-white crystalline powder	[2]
Solubility	Soluble in DMF, DMSO; sparingly soluble in methanol	[2]
Synonyms	(R)-Fmoc-2-amino-3-(3-tert-butoxycarbonyl-propylsulfanyl)propionic acid, N-Fmoc-S-[3-(t-butoxycarbonyl)propyl]-L-cysteine	[1][3]

Applications in Peptide Synthesis

Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is primarily utilized as a protected amino acid monomer in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The strategic placement of protecting groups allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

The Fmoc group protects the N-terminus and is removed at each cycle with a mild base, typically piperidine, to allow for the coupling of the next amino acid. The tert-butoxycarbonylpropyl group on the cysteine's sulfur atom is stable to these basic conditions but can be removed with strong acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This orthogonality is critical for preventing unwanted side reactions at the highly reactive thiol group of cysteine during synthesis.

Experimental Protocols General Synthesis of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH

The synthesis of this compound involves a two-step protection of L-cysteine.

Methodology:

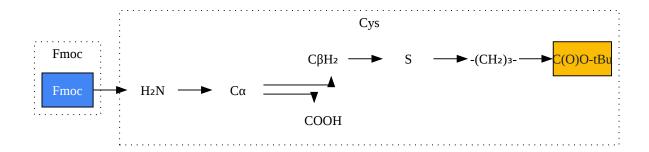
- Thiol Protection: The thiol (-SH) side chain of cysteine is first alkylated. This is typically achieved by reacting cysteine with a suitable alkylating agent, such as tert-butyl chloroformate, in the presence of a base like triethylamine. This reaction forms the tert-butoxycarbonylpropyl sulfide linkage.[2]
- Amino Group Protection: The α-amino group of the S-protected cysteine is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu to attach the Fmoc protecting group.[2]
- Purification: The final product is purified to a high degree (≥95%), often using techniques like high-performance liquid chromatography (HPLC) or recrystallization, to ensure its suitability for pharmaceutical-grade peptide synthesis.[2]

Incorporation into a Peptide via Fmoc SPPS

This protocol outlines the standard cycle for incorporating Fmoc-Cys(tert-butoxycarbonylpropyl)-OH into a peptide sequence using an automated peptide synthesizer or manual SPPS.

Materials:

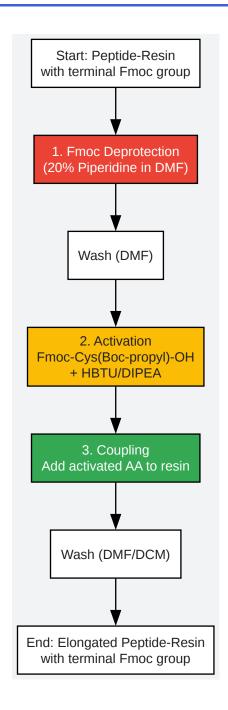
- Fmoc-Rink Amide resin (or other suitable solid support)
- Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
- Other required Fmoc-protected amino acids
- Coupling reagents (e.g., HBTU, TBTU, DIC) and a base (e.g., DIPEA, collidine)[4]
- Deprotection solution: 20% piperidine in DMF
- Solvents: DMF, DCM
- Washing solutions: DMF, DCM



Methodology:

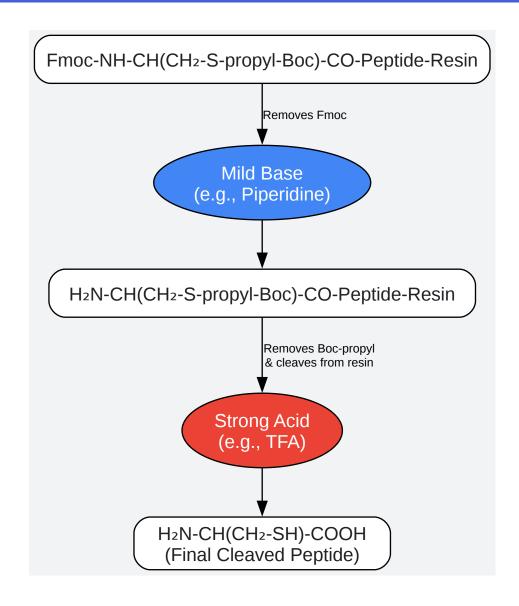
- Resin Preparation: The solid support resin is swelled in DMF.
- Fmoc Deprotection: The Fmoc group on the resin (or the previously coupled amino acid) is removed by treating the resin with 20% piperidine in DMF. This exposes a free amino group for the next coupling step.
- Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
- Amino Acid Activation: Fmoc-Cys(tert-butoxycarbonylpropyl)-OH (typically 3-5 equivalents) is pre-activated in DMF with a coupling reagent (e.g., TBTU) and a base (e.g., DIPEA).
- Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.
- Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
- Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butoxycarbonylpropyl group) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Visualizations



Click to download full resolution via product page

Caption: Chemical structure of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.



Click to download full resolution via product page

Caption: Workflow for one cycle of Fmoc-SPPS.

Click to download full resolution via product page

Caption: Orthogonal deprotection strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fmoc-Cys(3-(t-butoxycarbonyl)-propyl)-OH | 102971-73-3 | FF157403 [biosynth.com]

- 2. Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH () for sale [vulcanchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- To cite this document: BenchChem. [Technical Guide: Fmoc-Cys(tert-butoxycarbonylpropyl)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011468#fmoc-cys-tert-butoxycarnylpropyl-oh-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com